molecular formula C17H21N3O2 B1520599 Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 400801-82-3

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1520599
CAS RN: 400801-82-3
M. Wt: 299.37 g/mol
InChI Key: XROZMXLDMSBVFX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate”, the molecular weight is approximately 302.37 . Other specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Antibacterial Applications

Compounds with the pyrrolo[2,3-b]pyridine moiety have been found to have antibacterial properties . They could potentially be used in the development of new antibiotics.

Antifungal Applications

These compounds also exhibit antifungal activities . This makes them useful in treating fungal infections.

Adenosine A1 and A3 Receptor Modulation

Pyrrolo[2,3-b]pyridine derivatives can act as modulators for adenosine A1 and A3 receptors . These receptors are involved in various physiological processes, including inflammation and neurotransmission.

Protein-Kinase B Inhibition

These compounds can inhibit protein-kinase B , which plays a key role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Anti-Inflammatory Properties

Compounds with the pyrrolo[2,3-b]pyridine moiety have anti-inflammatory properties . They could be used in the treatment of inflammatory diseases.

Anticancer Applications

These compounds have shown anticancer activities . They could potentially be used in cancer therapy.

Antifolate Activity

They also exhibit antifolate activity , which means they can inhibit the enzyme required for DNA synthesis. This property can be used in the treatment of certain types of cancer.

Antiviral and Anti-Mycobacterial Activities

Lastly, these compounds have antiviral and anti-mycobacterial activities . This suggests potential uses in the treatment of viral infections and diseases caused by mycobacteria, such as tuberculosis.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate” is not specified in the available resources .

properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROZMXLDMSBVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Synthesis routes and methods I

Procedure details

1H-Pyrrolo[2,3-b]pyridine (3 g, 25 mmol), 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (4.2 g, 21 mmol) and potassium hydroxide (3.56 g, 63 mmol) were added in MeOH (60 mL) and heated to reflux for 16 h. The reaction mixture was then cooled to room temperature and poured into ice water (300 mL). The mixture was extracted with 10% MeOH/CH2Cl2 (5×150 mL). The organic extracts was dried over Na2SO4 and concentrated to form a solid. The solid was washed with MeOH (150 mL), filtered and dried to give a light yellow solid 5.7 g (91%). TLC (silica, 50% EtOAc/hexanes): Rf=0.3. MS (electrospray): exact mass calculated for C17H21N3O2, 299.16; m/z found, 300.2 [M++H]. 1H NMR (CDCl3, 400 MHz) 10.97 (br s, 1H), 8.33 (dd, J=3.33 Hz, 1.37 Hz, 1H), 8.20 (dd, J=6.65 Hz, 1.37 Hz, 1H), 7.34 (br s, 1H), 7.25 (s, 1H), 7.13 (dd, J=4.89 Hz, 3.13 Hz, 1H), 4.14 (br s, 2H), 3.68 (t, J=5.28 Hz, 2H), 2.56 (br s, 2H), 1.49 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
91%

Synthesis routes and methods II

Procedure details

5 g (40 mmol) of 7-azaindole and 20 g (100 mmol) 4-oxopiperidine-1-carboxylic acid tert-butyl ester were added to an ice-cooled solution of 6 g (100 mmol) of potassium hydroxide in 120 ml of methanol. The mixture was heated to room temperature and then refluxed for 18 hours. Once cooled to room temperature, the formed solid was isolated by suction filtration. The filtered solution was concentrated at vacuum and a mixture of 22 ml of ethanol and 50 ml of water was added to the residue. A yellowish solid precipitated which corresponded to 6.32 g (53% of yield) of the expected product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

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